molecular formula C12H15ClFN3 B2693931 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride CAS No. 1431966-74-3

3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

Cat. No.: B2693931
CAS No.: 1431966-74-3
M. Wt: 255.72
InChI Key: WSIKDLQLDZFUQG-UHFFFAOYSA-N
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Description

The compound features a pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a propylamine moiety. Its molecular weight, estimated based on structural analogs, is approximately 254.5 g/mol (calculated from C₁₂H₁₄ClFN₃). The 4-fluorophenyl group enhances metabolic stability and lipophilicity, common in pharmaceutical design . Evidence indicates its discontinued commercial availability, suggesting specialized use or synthesis challenges .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)pyrazol-1-yl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c13-11-4-2-10(3-5-11)12-6-9-16(15-12)8-1-7-14;/h2-6,9H,1,7-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIKDLQLDZFUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CCCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride typically involves the condensation of 4-fluorobenzaldehyde with propan-1-amine under basic conditions to form the intermediate 4-fluorophenylpropan-1-amine. This intermediate is then reacted with hydrazine to form the pyrazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or fluorophenyl derivatives.

Scientific Research Applications

3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring facilitates its interaction with biological molecules. This compound may modulate the activity of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorinated Pyrazoles : Fluorine substitution consistently improves metabolic stability and target affinity across analogs .
  • Side Chain Flexibility : The propanamine chain in the target compound may offer conformational flexibility advantageous in drug design compared to rigid fused-ring systems .

Biological Activity

3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14FN3
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 1006480-30-3

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the 4-fluorophenyl group is significant as it enhances binding affinity to molecular targets, while the pyrazole ring contributes to the compound's stability and reactivity.

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, which can be crucial in the development of drugs targeting various diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine have shown promising results against various bacterial strains:

Bacterial Strain Activity Observed Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Proteus mirabilisActivity noted

In a comparative study, certain pyrazole derivatives exhibited lower Minimum Inhibitory Concentrations (MIC) against these pathogens compared to standard antibiotics, indicating their potential as effective antimicrobial agents.

Anticancer Properties

Research has also pointed towards the anticancer potential of this compound. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.
  • Inhibition of Metastasis : Reducing the spread of cancer cells.

In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the viability of cancer cell lines, suggesting a pathway for therapeutic development.

Study on Enzyme Inhibition

A notable study focused on the enzyme inhibition properties of similar compounds found that pyrazole derivatives could effectively inhibit specific enzymes related to cancer progression. This inhibition was linked to the fluorine atom's electronic effects, which modify the compound's interaction with enzyme active sites.

Pharmacokinetic Studies

Pharmacokinetic profiling has shown that compounds within this class exhibit favorable absorption and distribution characteristics in preclinical models. The stability conferred by the pyrazole ring enhances their bioavailability, making them suitable candidates for further development in drug formulations.

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